molecular formula C8H7NO B589395 1H-6,8a-Epoxyindolizine CAS No. 149344-00-3

1H-6,8a-Epoxyindolizine

Cat. No.: B589395
CAS No.: 149344-00-3
M. Wt: 133.15
InChI Key: IOHXZIPYKOKZFD-UHFFFAOYSA-N
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Description

1H-6,8a-Epoxyindolizine (CAS: 104779-15-9) is a bicyclic heterocyclic compound characterized by an oxygen bridge (epoxy group) at positions 6 and 8a of the indolizine scaffold. Its molecular formula is C₁₅H₁₉NO, with a methoxyphenyl substituent at position 8 . The structure comprises a fused bicyclic system with partial saturation, as evidenced by its hexahydro indolizine core.

Properties

CAS No.

149344-00-3

Molecular Formula

C8H7NO

Molecular Weight

133.15

InChI

InChI=1S/C8H7NO/c1-3-8-4-2-7(10-8)6-9(8)5-1/h1-2,4-6H,3H2

InChI Key

IOHXZIPYKOKZFD-UHFFFAOYSA-N

SMILES

C1C=CN2C13C=CC(=C2)O3

Synonyms

1H-6,8a-Epoxyindolizine(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Pyrazole-Fused Indenones

Compounds 3–6 from are pyrazole-fused polycyclic systems with acetate ester and thiazole substituents. These differ from 1H-6,8a-Epoxyindolizine in their larger fused-ring systems (e.g., naphthoindenopyrazole cores) and functional groups (e.g., amino, thioamide, and arylthiazole). Key distinctions include:

  • Molecular Complexity : Compound 6 (C₃₃H₃₄N₂O₂S) has a higher molecular weight (MW: 522.7 g/mol) compared to 1H-6,8a-Epoxyindolizine (MW: 229.3 g/mol) .
  • Functional Groups : The acetate ester (C=O IR ~1700 cm⁻¹) in compounds 3–6 contrasts with the epoxy ether (C–O–C IR ~1050 cm⁻¹) in the target compound .

Epoxy-Containing Heterocycles: Neocurcumenol

Neocurcumenol (2, C₁₅H₂₂O₂), a sesquiterpene with an epoxy group, shares a similar carbon skeleton but differs in saturation and functionalization:

  • Functional Groups: Neocurcumenol contains hydroxyl (IR: 3379 cm⁻¹) and olefin (IR: 1694 cm⁻¹) groups, absent in 1H-6,8a-Epoxyindolizine.
  • NMR Profile: The absence of olefin protons in Neocurcumenol’s ¹H-NMR suggests full saturation of its bicyclic system, unlike the partially unsaturated indolizine core of the target compound .

Indole-Triazole Hybrids

Compound 7a (C₁₉H₂₂N₄O₂) from is an indole-triazole hybrid with a methoxy group. While structurally distinct, its synthesis highlights methodologies (e.g., CuI-catalyzed click chemistry) that could be adapted for functionalizing 1H-6,8a-Epoxyindolizine. Key differences include:

  • Heterocyclic Core : The triazole-indole system in 7a lacks the oxygen bridge critical to the epoxyindolizine scaffold.
  • Spectral Data : The methoxy group in both compounds produces similar ¹H-NMR signals (δ ~3.8 ppm), but 7a ’s triazole moiety introduces distinct ¹³C-NMR shifts (e.g., δ 125–150 ppm for triazole carbons) .

Data Tables

Table 1: Molecular and Functional Group Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
1H-6,8a-Epoxyindolizine C₁₅H₁₉NO 229.3 Epoxy, Methoxyphenyl
Neocurcumenol (2) C₁₅H₂₂O₂ 234.3 Hydroxyl, Olefin, Ether
Compound 7a C₁₉H₂₂N₄O₂ 338.4 Methoxy, Triazole, Indole
Compound 6 C₃₃H₃₄N₂O₂S 522.7 Acetate ester, Thiazole

Table 2: Spectral Data Comparison

Compound IR Data (cm⁻¹) ¹H-NMR Highlights
1H-6,8a-Epoxyindolizine ~1050 (epoxy ether) δ 3.8 (OCH₃), aromatic protons
Neocurcumenol (2) 3379 (OH), 1694 (C=C), 1051 (C–O–C) No olefin protons
Compound 7a N/A δ 3.8 (OCH₃), triazole protons
Compound 6 ~1700 (ester C=O) Thiazole protons, ester CH₃

Research Findings

  • Synthetic Flexibility : Pyrazole-fused compounds () and indole-triazole hybrids () demonstrate the utility of reflux and Cu-catalyzed methods, which could be applied to modify the epoxyindolizine core .

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